molecular formula C9H12O2S2 B12120036 2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]- CAS No. 102370-00-3

2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]-

Cat. No.: B12120036
CAS No.: 102370-00-3
M. Wt: 216.3 g/mol
InChI Key: FHESESAFDLNIEZ-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]- is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a carboxylic acid group and a 5-[(2-methylpropyl)thio] substituent on the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]- can be achieved through several methods. One common approach involves the reaction of thiophene with a suitable carboxylating agent, followed by the introduction of the 5-[(2-methylpropyl)thio] group. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]- may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenecarboxylic acid
  • 5-Methyl-2-thiophenecarboxylic acid
  • 2,5-Thiophenedicarboxylic acid
  • 3-Thiophenecarboxylic acid

Uniqueness

2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]- is unique due to the presence of the 5-[(2-methylpropyl)thio] substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

102370-00-3

Molecular Formula

C9H12O2S2

Molecular Weight

216.3 g/mol

IUPAC Name

5-(2-methylpropylsulfanyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H12O2S2/c1-6(2)5-12-8-4-3-7(13-8)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

FHESESAFDLNIEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=C(S1)C(=O)O

Origin of Product

United States

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